Ivabradine Impurity 11 is one of the identified impurities associated with the pharmaceutical compound ivabradine, which is primarily used for treating certain heart conditions, including angina and heart failure. The characterization of impurities like Ivabradine Impurity 11 is crucial for ensuring the quality and efficacy of pharmaceutical products. This impurity can arise during the synthesis of ivabradine or as a degradation product, necessitating thorough analysis and control during manufacturing.
Ivabradine is synthesized through various chemical pathways, which can lead to the formation of multiple impurities. The specific synthesis route for Ivabradine Impurity 11 involves several intermediates and reaction conditions that can influence its presence in the final product. Research has shown that impurities can be classified based on their origin—either as synthesis-related or degradation-related .
Ivabradine Impurity 11 falls under the category of pharmaceutical impurities, which are substances that are not intended to be present in the final drug product but may occur due to synthesis processes or degradation over time. This impurity is significant in pharmaceutical quality control and regulatory compliance.
The synthesis of Ivabradine Impurity 11 typically involves a series of chemical reactions starting from basic organic compounds. One notable method includes the use of oxalic acid and various organic solvents under mild reaction conditions, which allows for the selective formation of the desired impurity while minimizing unwanted byproducts .
The molecular structure of Ivabradine Impurity 11 can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods help elucidate its chemical composition and confirm its identity.
Ivabradine Impurity 11 can participate in various chemical reactions, particularly those involving nucleophilic substitutions or reductions. Its stability under different conditions is also a point of interest, as it may degrade into other substances over time.
Ivabradine Impurity 11 serves several important roles in scientific research:
Ivabradine (Corlanor®, Procoralan®) is a selective sinus node If channel inhibitor that reduces heart rate without affecting myocardial contractility. It is clinically indicated for heart failure patients with reduced ejection fraction (≤35%) and resting heart rates ≥70 bpm [1] [10]. The drug’s therapeutic efficacy depends on precise chemical composition, where impurities may alter pharmacokinetic or pharmacodynamic properties. Impurities like Ivabradine Impurity 11 may originate from:
Forced degradation studies confirm that ivabradine generates multiple impurities under oxidative, thermal, acidic, alkaline, and photolytic conditions. Among these, Impurity 11 exhibits structural similarities to ivabradine’s pharmacologically active core, warranting rigorous control [3].
Pharmaceutical impurities are stringently regulated by ICH, FDA, and EMA guidelines:
For ivabradine, impurities must be monitored throughout the product lifecycle. Analytical methods must achieve a detection limit of ≤0.05% for individual unspecified impurities and ≤0.10% for total impurities [4] [9]. Regulatory submissions require:
Table 1: Regulatory Thresholds for Ivabradine Impurities
Maximum Daily Dose | Identification Threshold | Qualification Threshold |
---|---|---|
≤2 g/day | 0.10% or 1.0 mg (lower applies) | 0.15% or 1.0 mg (lower applies) |
>2 g/day | 0.05% | 0.10% |
Pharmaceutical impurities are classified based on origin:
Process-Related Impurities
Degradation Impurities
Ivabradine Impurity 11 is primarily a photodegradation product, formed when ivabradine solutions are exposed to UV light (500 W/m2) for 24–48 hours [3]. Its classification determines control strategies:
Table 2: Comparative Analysis of Ivabradine Impurity Sources
Impurity Type | Formation Conditions | Control Strategy | Analytical Monitoring |
---|---|---|---|
Process-Related | Synthesis at 80°C, pH extremes | Crystallization optimization | In-process testing |
Degradation (Impurity 11) | UV light (500 W/m², 24–48 h) | Opaque packaging, nitrogen atmosphere | Stability-indicating methods |
Ivabradine Impurity 11 features a bicyclo[4.2.0]octatriene core with chiral (R)-configuration at C7. Key structural attributes:
HPLC-Q-TOF-MS is the primary method for detecting Impurity 11:
Table 3: Spectral Characteristics of Ivabradine Impurity 11
Technique | Key Parameters | Structural Insights |
---|---|---|
HPLC-UV | λmax = 285 nm | Conjugated diene system |
HR-QTOF-MS | m/z 208.1703 [M+H]+ (calc. 208.1708) | Confirms molecular formula |
1H NMR | 6.75 ppm (d, 1H), 3.85 ppm (s, 3H), 2.42 ppm (s, 3H) | Methoxy groups, N-methyl moiety |
SynZeal and Simson Pharma supply Impurity 11 as certified reference materials (≥95% purity) with comprehensive COAs, supporting ANDA filings and quality control [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7